
Gal(b1-4)GalNAc(a)-O-Bn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Gal(b1-4)GalNAc(a)-O-Bn, also known as Galactose-beta-1,4-N-acetylgalactosamine-alpha-O-benzyl, is a synthetic oligosaccharide. It is composed of a galactose (Gal) unit linked to an N-acetylgalactosamine (GalNAc) unit through a beta-1,4-glycosidic bond, with an alpha-O-benzyl group attached to the GalNAc unit. This compound is significant in the study of glycosylation processes and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .
Applications De Recherche Scientifique
Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: It serves as a probe to investigate the roles of glycosylation in cellular processes and protein interactions.
Medicine: It is utilized in the development of glycan-based therapeutics and diagnostics, particularly in the study of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gal(b1-4)GlcNAc(a)-O-Bn: This compound has a similar structure but with a glucose (Glc) unit instead of an N-acetylgalactosamine (GalNAc) unit.
Gal(b1-3)GalNAc(a)-O-Bn: This compound has a beta-1,3-glycosidic bond instead of a beta-1,4-glycosidic bond.
Gal(b1-4)GalNAc(a)-O-Me: This compound has a methyl group instead of a benzyl group attached to the GalNAc unit.
Uniqueness
Gal(b1-4)GalNAc(a)-O-Bn is unique due to its specific glycosidic linkage and the presence of the benzyl group, which can influence its reactivity and interactions with enzymes and proteins. This makes it a valuable tool for studying glycosylation processes and developing glycan-based applications .
Propriétés
Formule moléculaire |
C21H31NO11 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1 |
Clé InChI |
SYUTXOZIXYNPMH-AEFJUSFESA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


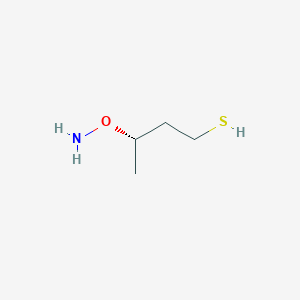

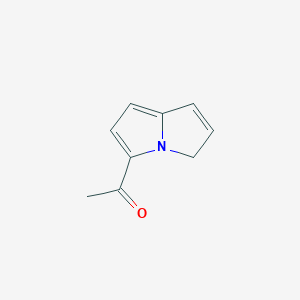

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
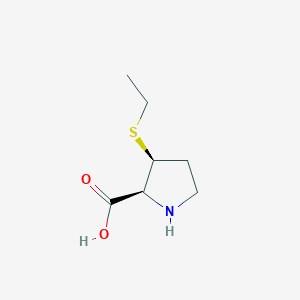
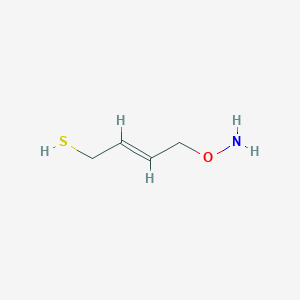

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
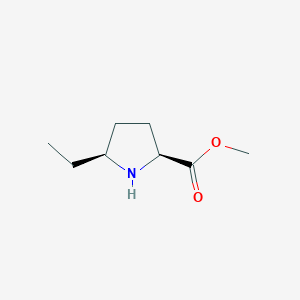
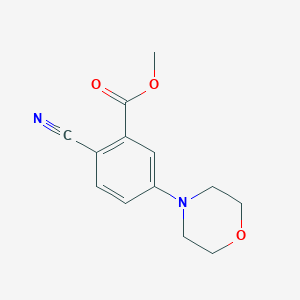
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
